molecular formula C11H9NO4S B11865173 Ethyl 6-nitrobenzo[b]thiophene-2-carboxylate CAS No. 259150-06-6

Ethyl 6-nitrobenzo[b]thiophene-2-carboxylate

Cat. No.: B11865173
CAS No.: 259150-06-6
M. Wt: 251.26 g/mol
InChI Key: IQMMYDZZHCJKJX-UHFFFAOYSA-N
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Description

Ethyl 6-nitrobenzo[b]thiophene-2-carboxylate is a chemical compound belonging to the class of benzothiophenes, which are heterocyclic compounds containing a sulfur atom fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-nitrobenzo[b]thiophene-2-carboxylate typically involves the reaction of 2-chloro-5-nitrobenzaldehyde with ethyl-2-mercaptoacetate in the presence of a base such as potassium carbonate at room temperature. The resulting product is then hydrolyzed to obtain the desired compound . Another method involves microwave-assisted synthesis, where 2-halobenzonitriles and methyl thioglycolate are irradiated in the presence of triethylamine in dimethyl sulfoxide at 130°C .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-nitrobenzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The carboxylate group can be reduced to an alcohol.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Reduction of the nitro group: Produces ethyl 6-aminobenzo[b]thiophene-2-carboxylate.

    Reduction of the carboxylate group: Produces ethyl 6-nitrobenzo[b]thiophene-2-methanol.

    Substitution reactions: Produce various substituted benzothiophene derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of ethyl 6-nitrobenzo[b]thiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, benzothiophene derivatives have been shown to inhibit kinase enzymes, which play a crucial role in cell signaling and cancer progression .

Comparison with Similar Compounds

Ethyl 6-nitrobenzo[b]thiophene-2-carboxylate can be compared with other benzothiophene derivatives such as:

The uniqueness of this compound lies in its specific functional groups, which provide distinct chemical reactivity and potential for diverse applications in various fields.

Properties

CAS No.

259150-06-6

Molecular Formula

C11H9NO4S

Molecular Weight

251.26 g/mol

IUPAC Name

ethyl 6-nitro-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C11H9NO4S/c1-2-16-11(13)10-5-7-3-4-8(12(14)15)6-9(7)17-10/h3-6H,2H2,1H3

InChI Key

IQMMYDZZHCJKJX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(S1)C=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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